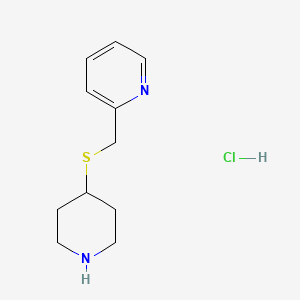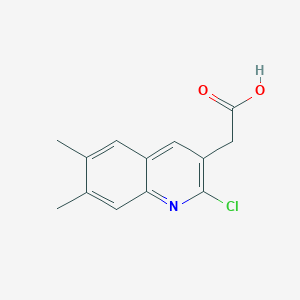
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The compound’s structure consists of a quinoline ring system substituted with chlorine and methyl groups, along with an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Meth-Cohn synthesis, which involves the reaction of aniline derivatives with Vilsmeier reagent (DMF + POCl3 or PCl5) under heating conditions.
Chlorination and Methylation: The quinoline ring is then chlorinated and methylated to introduce the chlorine and methyl groups at the desired positions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The acetic acid moiety can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used.
Coupling Reactions: The Suzuki-Miyaura coupling involves the use of boron reagents and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, quinoline derivatives have been shown to inhibit DNA gyrase and topoisomerase, enzymes involved in DNA replication and transcription . This inhibition can lead to the death of bacterial cells or the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A related compound with similar chemical properties and biological activities.
2-Chloro-5,6-dimethylquinoline: Another derivative with antimicrobial and anticancer properties.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetic acid is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties. The presence of both chlorine and methyl groups in the quinoline ring, along with the acetic acid moiety, provides a unique combination of functional groups that can be exploited for various applications .
Eigenschaften
Molekularformel |
C13H12ClNO2 |
|---|---|
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
2-(2-chloro-6,7-dimethylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-7-3-9-5-10(6-12(16)17)13(14)15-11(9)4-8(7)2/h3-5H,6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
IBWXKFXBWNDHBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)




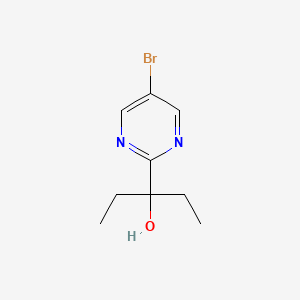
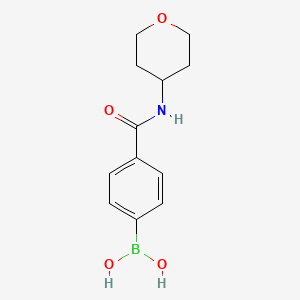
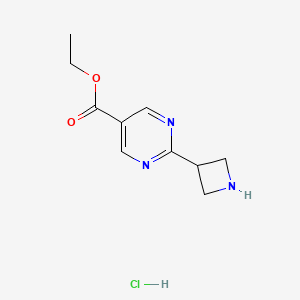
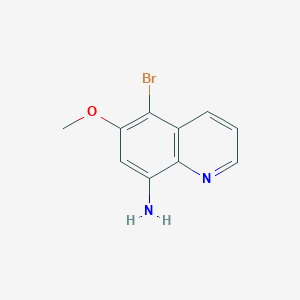
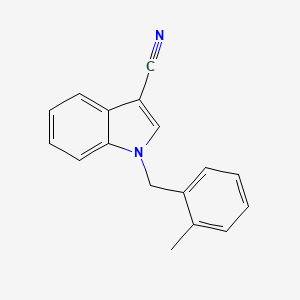
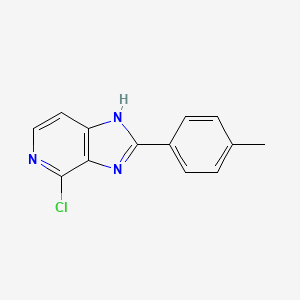
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)
